5-Chloropentylamine hydrochloride

Beschreibung

BenchChem offers high-quality 5-Chloropentylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloropentylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

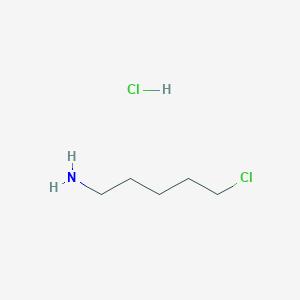

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-chloropentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMGNWPTOBCQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596771 | |

| Record name | 5-Chloropentan-1-aminato(4-)--hydrogen chlorido(4-) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-60-4 | |

| Record name | 5-Chloropentan-1-aminato(4-)--hydrogen chlorido(4-) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical structure and properties of 5-Chloropentylamine hydrochloride

An In-depth Technical Guide to 5-Chloropentylamine Hydrochloride

This guide provides a comprehensive technical overview of 5-Chloropentylamine hydrochloride, a bifunctional molecule of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its fundamental chemical and physical properties, synthesis, reactivity, and applications, supported by detailed protocols and safety directives.

Core Chemical Identity

5-Chloropentylamine hydrochloride is a primary amine salt featuring a five-carbon aliphatic chain terminated by a chlorine atom. This dual functionality—a nucleophilic amino group and an electrophilic alkyl chloride—makes it a versatile building block in organic synthesis.

Chemical Structure

The structure consists of a pentane backbone with a chlorine atom at position 5 and an ammonium chloride group at position 1.

Caption: Chemical structure of 5-Chloropentylamine hydrochloride.

Key Identifiers and Properties

The fundamental identifiers and physicochemical properties are summarized below for quick reference. The hydrochloride salt is typically a solid at room temperature.

| Property | Value | Source(s) |

| CAS Number | 1745-60-4 | |

| Molecular Formula | C₅H₁₃Cl₂N | |

| Molecular Weight | 158.07 g/mol | (Calculated) |

| IUPAC Name | 5-chloropentan-1-aminium chloride | [1] |

| Synonyms | 5-chloropentan-1-amine hydrochloride | |

| Physical Form | Solid | |

| Melting Point | 150-152 °C | |

| Storage | Inert atmosphere, room temperature |

Note: Properties for the free base (5-Chloropentan-1-amine, CAS 59801-88-6) are: Molecular Formula C₅H₁₂ClN and Molecular Weight 121.61 g/mol .[1][2]

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of 5-Chloropentylamine hydrochloride is crucial for its effective application in research.

Synthesis Pathway

The synthesis of the free base, 5-chloropentan-1-amine, has been reported in the literature, often starting from precursors like 5-chloropentanenitrile or other suitable five-carbon synthons. A common conceptual pathway involves the reduction of a nitrile or an azide. The hydrochloride salt is then readily formed by treating the free amine with hydrochloric acid.

A generalized workflow is illustrated below:

Caption: Generalized synthesis workflow for 5-Chloropentylamine HCl.

Causality in Synthesis: The choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction but require strictly anhydrous conditions. Catalytic hydrogenation offers a milder alternative. The final protonation step is a straightforward acid-base reaction, typically performed in a non-aqueous solvent like diethyl ether to facilitate the precipitation of the salt.

Chemical Reactivity

The utility of this molecule stems from its two reactive centers:

-

The Primary Ammonium Group (-NH₃⁺Cl⁻): In its salt form, the amine is non-nucleophilic. However, upon deprotonation with a suitable base, it becomes a potent primary amine (-NH₂). This free amine can undergo a wide range of reactions, including N-alkylation, acylation (to form amides), and reductive amination.

-

The Primary Alkyl Chloride (-CH₂Cl): The terminal chloride is a good leaving group, making this carbon an electrophilic site susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the attachment of various nucleophiles, such as azides, cyanides, thiols, or carboxylates, to form a new carbon-nucleophile bond.

This bifunctionality allows for sequential, orthogonal reactions. For instance, one end can be protected while the other is reacted, and vice versa, providing significant synthetic flexibility.

Applications in Research and Development

The primary application of 5-Chloropentylamine hydrochloride is as a heterobifunctional linker or spacer in organic synthesis.

Expert Insight: The five-carbon chain provides a flexible, non-rigid spacer that can connect two different molecular fragments. This is particularly valuable in drug discovery for several reasons:

-

Structure-Activity Relationship (SAR) Studies: By linking a pharmacophore to different molecular scaffolds, chemists can systematically probe the optimal distance and orientation required for biological activity.

-

Synthesis of PROTACs and Molecular Glues: In modern drug development, linkers are essential for creating molecules like PROTACs (Proteolysis Targeting Chimeras) that bring a target protein and an E3 ligase into proximity.

-

Attachment to Solid Supports: The amine or chloride end can be used to tether a molecule to a solid-phase resin for applications in combinatorial chemistry or peptide synthesis.

Caption: Role as a heterobifunctional linker connecting two molecules.

While specific drugs containing this exact fragment may not be widely publicized, its presence is found within patented chemical structures where it serves as a key intermediate for building more complex molecules.[3][4]

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 5-Chloropentylamine hydrochloride.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: As an aliphatic primary amine salt, its IR spectrum is expected to show characteristic broad absorptions.[5][6] A strong, broad envelope from approximately 3200 to 2800 cm⁻¹ corresponds to the N-H⁺ stretching vibrations.[6] Asymmetric and symmetric NH₃⁺ bending vibrations typically appear in the 1625-1500 cm⁻¹ region.[6] Standard C-H stretching bands will also be present around 2950 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show complex multiplets for the methylene protons (-CH₂-) along the carbon chain. The protons adjacent to the nitrogen (C1) and the chlorine (C5) would be the most deshielded, appearing furthest downfield. The NH₃⁺ protons often appear as a broad singlet that can exchange with D₂O.

-

¹³C NMR: Five distinct signals are expected for the five carbon atoms of the pentyl chain. The chemical shifts would be influenced by the attached heteroatoms, with C1 (next to N) and C5 (next to Cl) being the most downfield.

-

-

Mass Spectrometry (MS): Analysis of the free base (after neutralization) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Chromatographic Purity Assessment

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of amine hydrochlorides. Due to the polar and sometimes reactive nature of free amines, derivatization may be required for robust GC analysis.[7] Headspace GC is a suitable technique for analyzing volatile amine impurities.[8][9]

Protocol: Representative Headspace GC Method for Purity

This protocol is a self-validating system based on established methods for analyzing alkylamine salts.[8][9] It is designed to detect and quantify the free amine and related volatile impurities.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of 5-Chloropentylamine hydrochloride into a 20 mL headspace vial.

-

Add 5 mL of a suitable high-boiling solvent diluent (e.g., Dimethyl sulfoxide containing imidazole to liberate the free amine).[8][9]

-

Seal the vial immediately with a PTFE-lined septum and aluminum cap.

-

Prepare a standard solution of 5-chloropentan-1-amine of known concentration in the same diluent for quantification.

-

-

GC-FID Conditions:

-

Column: DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent phase suitable for amine analysis.[8][9]

-

Carrier Gas: Nitrogen or Helium at a flow rate of 1 mL/min.[8]

-

Injector: Split mode (e.g., 10:1 split ratio), temperature 200 °C.[8]

-

Detector: Flame Ionization Detector (FID) at 250 °C.[8]

-

Oven Program: 40 °C for 10 min, then ramp at 40 °C/min to 240 °C, hold for 5 min.[8]

-

-

Headspace Autosampler Conditions:

-

Data Analysis:

-

Integrate the peak corresponding to 5-chloropentan-1-amine in both the sample and standard chromatograms.

-

Calculate the purity of the sample based on the area of the main peak relative to the total area of all peaks (area percent).

-

Quantify specific impurities using the external standard method if required.

-

Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical intermediate.

-

Hazard Identification: Based on available safety data for similar compounds, 5-Chloropentylamine hydrochloride should be handled as a potentially hazardous substance. Key hazards include:

-

Harmful if swallowed.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store under an inert atmosphere to protect from moisture and air.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.

-

Conclusion

5-Chloropentylamine hydrochloride is a valuable and versatile chemical intermediate. Its bifunctional nature, combining a reactive amine (upon deprotonation) and an alkyl chloride on a flexible five-carbon chain, provides synthetic chemists with a powerful tool for constructing complex molecules. Its primary role as a linker in SAR studies and the synthesis of advanced therapeutics underscores its importance in modern drug discovery and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

-

Cabana, A. & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry. [Link]

-

Gopalakrishnan, J. & Devi, S. (2012). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. ResearchGate. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

OpenStax adaptation. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link]

-

ChemSynthesis. (2025). 5-chloro-1-pentanamine. ChemSynthesis Chemical Database. [Link]

-

Gopalakrishnan, J. & Devi, S. (2012). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. Indian Journal of Pharmaceutical Sciences. [Link]

-

Gopalakrishnan, J. & Devi, S. (2012). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. Semantic Scholar. [Link]

-

Cabana, A. & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloropentan-1-amine. PubChem Compound Database. [Link]

-

Critchfield, F. E. & Johnson, J. B. (1956). Titration of Primary and Secondary Aliphatic Amines in Presence of Tertiary Amines and Ammonia. Analytical Chemistry, 28(4), 430-436. [Link]

- Bayer Schering Pharma AG. (2016). Solid, orally administrable pharmaceutical composition.

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Publishing. [Link]

-

Vigorito, A., et al. (2018). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

-

Bruker BioSpin GmbH. (2012). 1 13C NMR 100 MHz CDCl3. RSC Publishing. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. RSC Publishing. [Link]

- Bayer AG. (1990). Method for the preparation of 5-chloro-pentan-2-one.

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). [Link]

-

Indian Institute of Science Education and Research, Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. RSC Publishing. [Link]

- Britton, E. C., & Nutting, H. S. (1937). Process of separating lower alkylamines.

Sources

- 1. 5-Chloropentan-1-amine | C5H12ClN | CID 12698241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. US9415053B2 - Solid, orally administrable pharmaceutical composition - Google Patents [patents.google.com]

- 4. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 5-Chloropentan-1-amine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-chloropentan-1-amine hydrochloride (HCl), a bifunctional molecule of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core physicochemical properties, discuss its synthetic considerations, and explore its applications as a versatile building block in the creation of novel chemical entities.

Core Physicochemical Characteristics

5-Chloropentan-1-amine hydrochloride is the salt form of 5-chloropentan-1-amine. The presence of the hydrochloride salt enhances the compound's stability and improves its handling characteristics, making it a preferred form for storage and for use in various chemical reactions. The primary amine group provides a nucleophilic site for further functionalization, while the terminal alkyl chloride offers a reactive electrophilic center, making it a valuable linker and intermediate.

The distinction between the hydrochloride salt and its corresponding free base, 5-chloropentan-1-amine, is crucial for procedural design. The free base is typically generated in-situ by treatment with a non-nucleophilic base prior to reaction at the amine center.

Quantitative Data Summary

| Property | 5-Chloropentan-1-amine Hydrochloride | 5-Chloropentan-1-amine (Free Base) |

| Molecular Formula | C₅H₁₃Cl₂N[1] | C₅H₁₂ClN[2][3][4] |

| Molecular Weight | 158.07 g/mol [5] | 121.61 g/mol [2][4] |

| CAS Number | 1745-60-4[5] | 59801-88-6[2][4] |

| Physical Form | Solid | Liquid (Predicted) |

| Melting Point | 150-152 °C[5] | Not available |

| IUPAC Name | 5-chloropentan-1-aminium chloride | 5-chloropentan-1-amine[4] |

| InChI Key | MXMGNWPTOBCQIL-UHFFFAOYSA-N[5] | ZKSVFILTLOPGJC-UHFFFAOYSA-N[2][4] |

Synthesis and Handling

The synthesis of 5-chloropentan-1-amine and its subsequent conversion to the hydrochloride salt can be achieved through various established organic chemistry routes. A common conceptual pathway involves the conversion of a precursor like 5-chloropentanol.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, high-level workflow for the synthesis of 5-chloropentan-1-amine HCl. The choice of specific reagents for amination is critical; for instance, a Gabriel synthesis or reductive amination of the corresponding aldehyde would be plausible routes to minimize side reactions.

Caption: Generalized synthetic workflow for 5-chloropentan-1-amine HCl.

Safe Handling and Storage Protocol

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Storage:

-

Store in a cool, dry place in a tightly sealed container.

-

Keep under an inert atmosphere to prevent degradation.

-

Store away from sources of ignition.

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[6]

-

Facilities should be equipped with an eyewash station and a safety shower.

Application in Pharmaceutical Research and Development

Halogenated compounds, particularly those containing chlorine, are integral to modern drug discovery.[7] The presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Amines are also a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[8]

5-Chloropentan-1-amine HCl serves as a versatile bifunctional linker. The amine can be acylated, alkylated, or used in reductive amination to connect to a core scaffold, while the alkyl chloride can undergo nucleophilic substitution to introduce another pharmacophore or linking group.

Experimental Protocol: Synthesis of a Novel Secondary Amine Derivative

This protocol details a representative synthesis using 5-chloropentan-1-amine HCl as a precursor for creating a more complex molecule, a common task in the early stages of drug discovery.

Objective: To synthesize N-(5-chloropentyl)benzenamine.

Materials:

-

5-Chloropentan-1-amine hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Free Base Generation:

-

In a 100 mL round-bottom flask, suspend 1.58 g (10 mmol) of 5-chloropentan-1-amine hydrochloride in 30 mL of anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Add 1.5 mL (11 mmol, 1.1 eq) of triethylamine dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of triethylammonium chloride as a white precipitate will be observed.

-

-

Imine Formation and Reduction:

-

To the mixture containing the free amine, add 1.02 mL (10 mmol, 1.0 eq) of benzaldehyde.

-

Stir the reaction at room temperature for 1 hour to facilitate imine formation.

-

In a single portion, add 2.54 g (12 mmol, 1.2 eq) of sodium triacetoxyborohydride. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive amination as it does not readily reduce the aldehyde starting material and is tolerant of the slight acidity from the ammonium salt byproduct.

-

Allow the reaction to proceed at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 20 mL portions of DCM.

-

Combine the organic layers and wash with 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired N-(5-chloropentyl)benzenamine.

-

Reductive Amination Workflow Diagram

Caption: Step-by-step workflow for the synthesis of a secondary amine derivative.

Conclusion

5-Chloropentan-1-amine hydrochloride is a valuable and versatile chemical intermediate for research and development. Its well-defined physicochemical properties, combined with its dual reactivity, provide a reliable platform for the synthesis of a wide range of more complex molecules. A thorough understanding of its properties, handling requirements, and reaction characteristics is essential for its effective and safe utilization in the laboratory.

References

-

ChemSynthesis. 5-chloro-1-pentanamine - 59801-88-6. [Link]

-

PubChemLite. 5-chloropentan-1-amine hydrochloride (C5H12ClN). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12698241, 5-Chloropentan-1-amine. [Link]

- Google Patents.

-

Talele, T. T. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

-

ResearchGate. Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives. [Link]

Sources

- 1. 1745-60-4|5-Chloropentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. PubChemLite - 5-chloropentan-1-amine hydrochloride (C5H12ClN) [pubchemlite.lcsb.uni.lu]

- 4. 5-Chloropentan-1-amine | C5H12ClN | CID 12698241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-chloropentan-1-amine hydrochloride | 1745-60-4 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Stability of 5-Chloropentylamine Hydrochloride Under Ambient Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability of 5-Chloropentylamine hydrochloride under ambient conditions. As a crucial intermediate in the synthesis of various pharmaceutical compounds, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of final drug products. This document delves into the intrinsic chemical properties of 5-Chloropentylamine hydrochloride, potential degradation pathways, and the impact of environmental factors such as temperature and humidity. Furthermore, it outlines a systematic approach to stability testing, including the development of a stability-indicating analytical method and best practices for storage and handling to mitigate degradation.

Introduction: The Significance of 5-Chloropentylamine Hydrochloride in Pharmaceutical Development

5-Chloropentylamine hydrochloride is a key building block in organic synthesis, frequently employed in the development of novel active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a primary amine and a terminal alkyl chloride, allows for a variety of chemical transformations, making it a versatile intermediate. The hydrochloride salt form is typically used to enhance stability and improve handling characteristics compared to the free base.

The chemical integrity of this intermediate is critical, as any degradation can lead to the formation of impurities that may be carried through subsequent synthetic steps, ultimately compromising the purity and safety of the final API. This guide, therefore, aims to provide a thorough understanding of the factors governing the stability of 5-Chloropentylamine hydrochloride.

Physicochemical Properties and Intrinsic Stability

5-Chloropentylamine hydrochloride is a crystalline solid at room temperature. While generally stable under standard ambient conditions (room temperature and controlled humidity), its chemical structure presents inherent vulnerabilities that can lead to degradation over time.[1][2]

Table 1: Physicochemical Properties of 5-Chloropentylamine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃Cl₂N | PubChem |

| Molecular Weight | 158.07 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Generic SDS |

| Melting Point | 130-135 °C | [1] |

| Solubility | Freely soluble in water | [3] |

The primary amine group and the alkyl chloride moiety are the two reactive centers of the molecule. The lone pair of electrons on the nitrogen atom of the amine can act as a nucleophile, while the carbon atom attached to the chlorine is electrophilic. This sets the stage for potential intramolecular reactions.

Potential Degradation Pathways

Under ambient conditions, the most probable degradation pathway for 5-Chloropentylamine hydrochloride is through intramolecular cyclization. This reaction is driven by the proximity of the nucleophilic amine and the electrophilic alkyl chloride.

Intramolecular Cyclization to Piperidine Hydrochloride

The five-carbon chain separating the amine and the chlorine atom is of an ideal length to facilitate the formation of a stable six-membered ring structure, piperidine. This intramolecular nucleophilic substitution reaction results in the formation of piperidine hydrochloride, with the elimination of a chloride ion which then protonates the newly formed secondary amine.

Caption: Intramolecular cyclization of 5-Chloropentylamine.

This cyclization is a significant stability concern as it represents a fundamental transformation of the starting material into a different chemical entity. The rate of this reaction can be influenced by several factors, which will be discussed in the subsequent sections.

The Critical Role of Environmental Factors

While intrinsically prone to cyclization, the stability of 5-Chloropentylamine hydrochloride is significantly influenced by external environmental factors, primarily humidity and temperature.

Hygroscopicity and the Influence of Moisture

Amine hydrochloride salts are known to be hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[4][5] The absorption of water is a critical factor in the degradation of 5-Chloropentylamine hydrochloride for several reasons:

-

Increased Molecular Mobility: The presence of water can disrupt the crystal lattice of the solid, leading to increased molecular mobility and facilitating the intramolecular cyclization reaction.

-

Solvation Effects: Water can solvate the transition state of the cyclization reaction, potentially lowering the activation energy and accelerating the degradation rate.

-

Physical Changes: Significant water absorption can lead to physical changes in the material, such as deliquescence (dissolving in the absorbed water), which can further exacerbate chemical instability.[6]

It is crucial to handle and store the material in a dry environment to minimize moisture uptake.

The Impact of Temperature

As with most chemical reactions, the rate of degradation of 5-Chloropentylamine hydrochloride is expected to increase with temperature. Elevated temperatures provide the necessary activation energy for the intramolecular cyclization to occur at a faster rate. Therefore, storage at elevated temperatures, even within what might be considered "ambient" in some climates, can lead to a significant decrease in the purity of the material over time.

Recommended Storage and Handling

Based on the inherent instability and the influence of environmental factors, the following storage and handling procedures are recommended to ensure the long-term stability of 5-Chloropentylamine hydrochloride:

-

Container: Store in a tightly sealed, light-resistant container to prevent moisture ingress and photodegradation.[1]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to displace moist air.

-

Temperature: Store in a cool, dry place, preferably at controlled room temperature (20-25°C).[7] Avoid exposure to high temperatures.

-

Handling: Minimize exposure to the open atmosphere during handling to reduce moisture absorption. Use of a glove box or a controlled humidity environment is recommended for sensitive applications.

Stability-Indicating Analytical Methodology

To adequately assess the stability of 5-Chloropentylamine hydrochloride, a validated stability-indicating analytical method is essential. Such a method must be able to separate and quantify the intact parent compound from its potential degradation products, primarily piperidine hydrochloride. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[4][8][9][10]

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is a suitable approach. Since both 5-Chloropentylamine and piperidine lack a strong chromophore, derivatization may be necessary for sensitive detection. However, for the purpose of a stability-indicating assay where the primary goal is to separate the parent from the degradant, detection at low UV wavelengths (e.g., 200-215 nm) might be sufficient.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

To confirm that the analytical method is truly stability-indicating, forced degradation (stress testing) studies should be performed. This involves subjecting a sample of 5-Chloropentylamine hydrochloride to harsh conditions to intentionally induce degradation.

Caption: Workflow for a forced degradation study.

The results of the forced degradation study will confirm that the degradation products are well-resolved from the parent peak and that the method can accurately measure the decrease in the parent compound's concentration.

Conclusion and Recommendations

5-Chloropentylamine hydrochloride, while a versatile and valuable synthetic intermediate, possesses inherent stability challenges primarily due to its propensity for intramolecular cyclization to form piperidine hydrochloride. This degradation is significantly accelerated by the presence of moisture and elevated temperatures.

For researchers, scientists, and drug development professionals, a thorough understanding of these stability characteristics is crucial. The implementation of stringent storage and handling protocols, including the use of tightly sealed containers in a cool and dry environment, is essential to maintain the purity and integrity of this compound.

Furthermore, the development and validation of a robust, stability-indicating HPLC method is a non-negotiable requirement for any project utilizing 5-Chloropentylamine hydrochloride. This analytical tool is indispensable for monitoring the stability of the material over time and ensuring the quality of the starting material for pharmaceutical synthesis. By adhering to the principles and practices outlined in this guide, the risks associated with the instability of 5-Chloropentylamine hydrochloride can be effectively mitigated, contributing to the development of safe and effective medicines.

References

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Scribd. (n.d.). Ammonium Chloride Corrosion. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (2021, September 15). Stability Indicating HPLC Method Development –A Review. [Link]

-

Sulphur Experts. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. [Link]

-

Academia.edu. (n.d.). stability indicating hplc method development: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

-

LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

ResearchGate. (2025, August 7). Comparison of Stability of Thiamin Salts at High Temperature and Water Activity. [Link]

-

YouTube. (2021, February 9). "Basics" of Acidic Heat Stable Amine Salts: Part 1. [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. [Link]

-

ResearchGate. (n.d.). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Retrieved from [Link]

-

MDPI. (2023, June 29). Intramolecular Cyclization. [Link]

-

PubMed. (1996, June 14). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). [Link]

-

American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation?. Retrieved from [Link]

-

NTU Scholars. (n.d.). Generation and Intramolecular Cyclization of ¢x-Phenylsulfenyl and (z-Alkylsulfenyl Radicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. [Link]

-

PubMed. (2021, January 30). Identification and quantification of five impurities in cloperastine hydrochloride. [Link]

- Google Patents. (n.d.). CN114835637B - Preparation method of chlorpheniramine maleate.

-

Pharmaffiliates. (n.d.). Chlorphenamine Maleate-impurities. Retrieved from [Link]

-

SynThink. (n.d.). Chlorpheniramine EP Impurities & USP Related Compounds. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 5. Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? | American Fuel & Petrochemical Manufacturers [afpm.org]

- 6. researchgate.net [researchgate.net]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. ijtsrd.com [ijtsrd.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Heterocyclic and Aliphatic Chlorinated Compounds

A Note on Chemical Identification: The provided CAS number, 5891-76-9, does not correspond to a publicly documented chemical substance. However, due to the high likelihood of a typographical error, this guide addresses two plausible candidates based on similar CAS numbers: 5-Amino-2-chloropyridine (CAS 5350-93-6) and 5-Chloro-2-pentanone (CAS 5891-21-4) . Both are crucial reagents in research and development, particularly within the pharmaceutical industry. This document provides a thorough, standalone safety and handling guide for each compound.

Part 1: 5-Amino-2-chloropyridine (CAS 5350-93-6)

Chemical Identity and Properties

5-Amino-2-chloropyridine is a chlorinated pyridine derivative, appearing as a solid.[1] It is a vital building block in the synthesis of more complex molecules in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C5H5ClN2 | [2] |

| Molecular Weight | 128.56 g/mol | [3] |

| Appearance | White to Brown powder/crystal | [4] |

| Melting Point | 135 - 137 °C | [3] |

| Synonyms | 6-chloropyridin-3-amine, 2-Chloro-5-aminopyridine, 5-Chloro-2-pyridinamine | [2][3] |

Hazard Identification and GHS Classification

5-Amino-2-chloropyridine is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2][5]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictograms:

- (GHS07)

Safe Handling and Storage Protocols

1.3.1 Engineering Controls and Personal Protective Equipment (PPE)

The causality behind stringent engineering controls is to minimize the concentration of airborne particulates and prevent contact.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][6]

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber) and a lab coat or impervious clothing are mandatory to prevent skin contact.[2][3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact with the outer surface.[8]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][6]

1.3.2 Storage

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][7]

-

The storage area should be secure and accessible only to authorized personnel.[6]

Emergency Procedures

A self-validating emergency protocol ensures a swift and effective response, minimizing harm.

1.4.1 First-Aid Measures

| Exposure Route | Protocol | Source |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. | [5][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [5][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [2][6] |

1.4.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][6]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride and nitrogen oxides may be generated.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

1.4.3 Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in section 1.3.1. Avoid dust formation and breathing vapors or dust.[2]

-

Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7] Prevent the substance from entering drains.[2]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations. This material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][6]

Workflow Diagrams

Safe Handling Workflow for 5-Amino-2-chloropyridine

Caption: A stepwise workflow for the safe handling of 5-Amino-2-chloropyridine.

Emergency Response for Skin/Eye Contact

Caption: Immediate actions following skin or eye contact with 5-Amino-2-chloropyridine.

Part 2: 5-Chloro-2-pentanone (CAS 5891-21-4)

Chemical Identity and Properties

5-Chloro-2-pentanone is a flammable liquid that serves as a key intermediate in organic synthesis, including in the production of pharmaceuticals.[9]

| Property | Value | Source |

| Molecular Formula | C5H9ClO | |

| Molecular Weight | 120.58 g/mol | |

| Appearance | Colorless to Brown clear liquid | [3] |

| Boiling Point | 71-72 °C at 20 mmHg | |

| Density | 1.057 g/mL at 25 °C | |

| Flash Point | 67 °C (closed cup) | [10] |

| Synonyms | 3-Chloropropyl methyl ketone, 1-Chloro-4-pentanone | [8][9] |

Hazard Identification and GHS Classification

5-Chloro-2-pentanone is a flammable liquid and is harmful if swallowed. It also causes skin and eye irritation.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[6]

Hazard Pictograms:

- (GHS02)

- (GHS07)

Safe Handling and Storage Protocols

2.3.1 Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to prevent inhalation of vapors and direct contact with the liquid.

-

Ventilation: All handling should be conducted in a well-ventilated area, ideally within a chemical fume hood.[2]

-

Eye Protection: Chemical safety goggles or a face shield are required.[2]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure.[2][5]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

2.3.2 Handling Flammability Risks

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][6]

-

Ground and bond containers when transferring material.[6]

2.3.3 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]

-

Keep in a flammables-rated storage cabinet.

-

Store away from incompatible materials like strong oxidizing agents and bases.[2]

Emergency Procedures

2.4.1 First-Aid Measures

| Exposure Route | Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [2][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If irritation persists, get medical attention. | [5][6] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. | [2][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [6][7] |

2.4.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool containers.[5][6]

-

Specific Hazards: This is a flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Combustion produces toxic fumes, including hydrogen chloride and carbon oxides.[2]

-

Protective Equipment: Firefighters must wear SCBA and full protective clothing.[6]

2.4.3 Accidental Release Measures

-

Personal Precautions: Evacuate the area. Remove all sources of ignition. Wear full PPE, including respiratory protection.[11]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5] Do not let the chemical enter drains.[6]

Disposal Considerations

Dispose of this material and its container at a licensed hazardous waste collection point.[6][7] Disposal must be in compliance with all applicable federal, state, and local regulations.

Workflow Diagrams

Flammable Liquid Handling Workflow for 5-Chloro-2-pentanone

Caption: A workflow emphasizing fire safety for handling 5-Chloro-2-pentanone.

First Aid Response for Inhalation/Ingestion

Caption: Critical first aid steps for inhalation or ingestion of 5-Chloro-2-pentanone.

References

-

Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

-

MSDS of 5-Amino-2,4,6-trichloropyrimidine - Capot Chemical. (2026, February 16). Retrieved from [Link]

-

CAT 813 - 2-Amino-5-chloropyridine - SAFETY DATA SHEET. (2023, June 2). Retrieved from [Link]

-

5-Chloro-2-pentanone - CAS Common Chemistry. Retrieved from [Link]

-

China 5-Chloro-2-pentanone CAS 5891-21-4 factory and manufacturers | Unilong. Retrieved from [Link]

-

5-Chloro-2-pentanone MSDS (Material Safety Data Sheet) - Aozun Yazhou Chemical. Retrieved from [Link]

Sources

- 1. 2-Pentanone, 5-chloro- | C5H9ClO | CID 79993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aozunasia.com [aozunasia.com]

- 3. 5-Chloro-2-pentanone | 5891-21-4 | TCI EUROPE N.V. [tcichemicals.com]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 5-Chloro-2-pentanone | 5891-21-4 | TCI AMERICA [tcichemicals.com]

- 8. 5-Chloro-2-pentanone (>90%) | LGC Standards [lgcstandards.com]

- 9. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 10. 5-氯-2-戊酮 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

A Senior Application Scientist's Guide to 5-Chloropentylamine: Free Base vs. Hydrochloride Salt

For researchers, scientists, and drug development professionals, the selection of a chemical's form—specifically, whether to use its free base or salt—is a critical decision that profoundly impacts experimental success, from bench-scale synthesis to pharmaceutical formulation. This guide provides an in-depth technical analysis of 5-chloropentylamine and its hydrochloride (HCl) salt, elucidating the fundamental differences in their properties and offering field-proven insights into their practical applications.

Part 1: Physicochemical Properties - A Tale of Two Forms

At the molecular level, the difference between 5-chloropentylamine free base and its hydrochloride salt is the protonation state of the primary amine. The free base possesses a neutral, nucleophilic amine group (-NH2), while the hydrochloride salt features a protonated ammonium group (-NH3+), ionically bonded to a chloride anion (Cl-). This seemingly minor change induces significant shifts in their chemical and physical properties.

Diagram: Chemical Structures

Caption: Standard workflow for converting an amine hydrochloride salt to its free base.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-chloropentylamine hydrochloride (1.0 eq) in deionized water (approx. 5-10 mL per gram of salt) in a separatory funnel.

-

Basification: Cool the solution in an ice bath. Slowly add a 2M sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH of the aqueous layer, continuing to add base until the pH is >12.

-

Self-Validating Check: The solution may become cloudy as the less soluble free base is formed. [1]3. Extraction: Add an equal volume of a water-immiscible organic solvent, such as dichloromethane (DCM) or diethyl ether, to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

-

-

Separation: Allow the layers to separate fully. Drain the organic layer (the bottom layer if using DCM) into a clean Erlenmeyer flask.

-

Repeat Extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times. Combine all organic extracts.

-

Drying: Add anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) to the combined organic extracts and swirl. Continue adding the drying agent until it no longer clumps together.

-

Expert Insight: Using Na2SO4 is often preferred for amines as it is less acidic than MgSO4 and avoids potential side reactions.

-

-

Isolation: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield 5-chloropentylamine free base as an oil. Confirm product identity via spectroscopic methods (e.g., NMR) if necessary.

Protocol 2: A Typical Nucleophilic Substitution Reaction (Amide Formation)

This protocol illustrates the use of the free base as a nucleophile.

Causality: The nucleophilic lone pair of the 5-chloropentylamine free base attacks the electrophilic carbonyl carbon of an acyl chloride, leading to the formation of a stable amide bond. A non-nucleophilic base (e.g., triethylamine) is added to scavenge the HCl byproduct, preventing it from protonating the starting amine and rendering it unreactive.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask under an inert atmosphere (N2 or Ar), add a solution of an acyl chloride (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Amine: In a separate flask, prepare a solution of 5-chloropentylamine free base (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the amine/triethylamine solution dropwise to the cooled acyl chloride solution over 15-30 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Conclusion

The selection between 5-chloropentylamine free base and its hydrochloride salt is a fundamental decision guided by the principles of chemical stability, solubility, and reactivity. The hydrochloride salt offers superior stability and ease of handling, making it the preferred form for storage and many applications where the free base can be generated in situ. [2][3]The free base, while less stable, is essential for reactions requiring a nucleophilic amine. [4]A thorough understanding of these differences allows the researcher to design more robust, efficient, and successful experimental protocols, ultimately accelerating progress in synthesis and drug development.

References

- Vertex AI Search. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?

- Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure.

- Los Alamos National Laboratory. (1999, February 25). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons.

- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?

- ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?

- Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?

- YouTube. (2020, April 19). Conversion of Amines to Amine Salts.

- ECHEMI. (n.d.). How can I free-base my amine from TFA salt?

- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts.

- Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?

- PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.

- Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?

- PubChem - NIH. (n.d.). (+-)-Chlorpheniramine.

- ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.

- Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.

- PubChem - NIH. (n.d.). Chloropyramine.

- PMC. (2025, April 27). Comparative Study of Click Handle Stability in Common Ligation Conditions.

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.

- Sciencemadness.org. (2015, December 4). Hydrochloride vs non-hydrochloride compounds.

- Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards.

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.

- PubChem - NIH. (n.d.). Chlorpheniramine Maleate.

- Acta Scientific. (2022, August 1). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer.

- MDPI. (2022, November 22). Long-Term Stability of TiS2–Alkylamine Hybrid Materials.

- ResearchGate. (2025, August 6). Preparation of 5-(p-chlorophenylazo) resacetophenone by two routes and using its oxime as reagent for qualitative and quantitative analysis of some bivalent metals.

- Wikipedia. (n.d.). Ammonia.

- PubChem - NIH. (n.d.). Chlorphentermine.

- Google Patents. (n.d.). Preparation method of chlorpheniramine maleate.

- Beilstein Journals. (2021, June 10). Total synthesis of ent-pavettamine.

- PubChem - NIH. (n.d.). 5-Chloronaphthalen-1-amine.

- PubChem - NIH. (n.d.). Chlorphenoxamine Hydrochloride.

Sources

synthesis of 5-Chloropentylamine hydrochloride from 1,5-dichloropentane

Application Note: High-Purity Synthesis of 5-Chloropentylamine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-chloropentylamine hydrochloride (CAS: 1745-60-4) from 1,5-dichloropentane .[1] The primary synthetic challenge addressed in this guide is the desymmetrization of the dihalide starting material.[1] Direct amination often leads to uncontrollable polymerization or the formation of secondary/tertiary amines (e.g., piperidine derivatives).

To ensure high selectivity for the mono-substituted product, this protocol utilizes the Gabriel Synthesis method.[1] By employing potassium phthalimide as a "masked" ammonia equivalent and maintaining a high stoichiometry of the dihalide, we achieve high fidelity in mono-alkylation, facilitating the isolation of the target primary amine hydrochloride in high purity (>98%).[1]

Strategic Analysis: Route Selection

The synthesis of

-

Bis-alkylation: Formation of

-bis(5-chloropentyl)amine.[1] -

Cyclization: Intramolecular displacement leading to piperidine.[1]

-

Polymerization: Formation of linear polyamines.[1]

Comparison of Methodologies:

| Methodology | Selectivity | Atom Economy | Scalability | Verdict |

| Direct Amination ( | Poor | High | Low | Not Recommended. High risk of piperidine formation and polymerization.[1] |

| Azide Displacement | Moderate | High | Moderate | Viable but Risky. Requires handling potentially explosive organic azides and reduction steps ( |

| Gabriel Synthesis | Excellent | Low | High | Selected. Phthalimide steric bulk prevents over-alkylation; crystalline intermediates simplify purification.[1] |

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct stages:

-

Mono-alkylation: Nucleophilic attack of the phthalimide anion on 1,5-dichloropentane.[1]

-

Ing-Manske Cleavage: Hydrazinolysis of the phthalimide protecting group followed by acid hydrolysis.[1]

Figure 1: Reaction pathway for the synthesis of 5-chloropentylamine HCl.

Detailed Experimental Protocol

Stage 1: Synthesis of -(5-chloropentyl)phthalimide

Objective: Selective mono-substitution of 1,5-dichloropentane.

-

Reagents:

-

Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Dissolution: Charge the flask with 1,5-dichloropentane (3 equiv.) and DMF. Heat to 60°C.

-

Addition: Add potassium phthalimide portion-wise over 30 minutes. The excess dihalide is critical to statistically favor the collision of phthalimide with a fresh dichloride molecule rather than the mono-substituted product.[1]

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The potassium phthalimide solid will gradually disappear/react, and KCl will precipitate.

-

Workup:

-

Purification: The residue is crude

-(5-chloropentyl)phthalimide.[1] It can be recrystallized from ethanol or used directly if purity is >90% by NMR.[1]

-

Stage 2: Deprotection to 5-Chloropentylamine Hydrochloride[1]

Objective: Cleavage of the phthalimide group and salt formation.[1]

-

Reagents:

-

Procedure:

-

Hydrazinolysis: Dissolve the intermediate in Ethanol (5 mL/g) in a flask equipped with a reflux condenser. Add Hydrazine Hydrate.[1][3]

-

Reflux: Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form, indicating reaction progress.

-

Filtration: Cool the mixture to room temperature. Filter off the phthalhydrazide byproduct using a Büchner funnel.[1][4] Wash the cake with cold ethanol.

-

Acidification: Concentrate the filtrate (containing the free amine) to a small volume. Add Conc. HCl dropwise until pH < 2.[1]

-

Hydrolysis (Optional but Recommended): If any unreacted phthalimide remains, refluxing with 20% HCl for 1 hour ensures complete hydrolysis.[1]

-

Isolation: Evaporate the solvent to dryness.[1] The residue is the crude hydrochloride salt.[1]

-

Recrystallization: Recrystallize from Isopropanol/Ether or Ethanol/Ether to obtain pure white crystals.[1]

-

Process Workflow Visualization

Figure 2: Step-by-step operational workflow for the isolation of the target compound.[1][5][6][7][8]

Quality Control & Characterization

The final product must be characterized to ensure the absence of the dimer impurity.

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 150–152°C | Capillary Method [1] |

| 400 MHz NMR | ||

| Purity | >98% | HPLC / Titration |

Troubleshooting Notes:

-

[Note 1] Excess Reagent: If less than 3 equivalents of 1,5-dichloropentane are used, the yield drops significantly due to the formation of 1,5-diphthalimidopentane (a bis-substituted impurity).[1]

-

[Note 2] Recovery: 1,5-dichloropentane (bp ~179°C) has a high boiling point.[1] Vacuum distillation is required to remove it without decomposing the intermediate.[1]

Safety & Hazards

-

1,5-Dichloropentane: Irritant, combustible.[1] Handle in a fume hood.

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive.[1] Use double-gloving and a face shield.[1]

-

5-Chloropentylamine HCl: Irritant.[1] Avoid inhalation of dust.[1]

References

-

Sigma-Aldrich.[1][9] Product Specification: 5-Chloropentan-1-amine hydrochloride (CAS 1745-60-4).[1][9] Retrieved from [1]

-

Gibson, M.S., & Bradshaw, R.W. (1968).[1] The Gabriel Synthesis of Primary Amines.[1][2] Angewandte Chemie International Edition, 7(12), 919-930.[1]

-

BenchChem.[1] Application Notes for Cleavage of Phthalimide Group. Retrieved from [1]

-

Khan, M.N. (1995).[7] Kinetics and Mechanism of the Alkaline Hydrolysis of N-Substituted Phthalimides. Journal of Organic Chemistry, 60, 1912.

Sources

- 1. Chlorpheniramine maleate; phenylpropanolamine hydrochloride | C29H37Cl2N3O5 | CID 44148906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. digital.library.unt.edu [digital.library.unt.edu]

- 8. 5-Chloronaphthalen-1-amine | C10H8ClN | CID 4455053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Chloropentan-1-amine hydrochloride | 1745-60-4 [sigmaaldrich.com]

Application Note: Microwave-Assisted Synthesis using 5-Chloropentylamine Hydrochloride

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of 5-Chloropentylamine hydrochloride (CAS 58915-03-6) as a bifunctional "linchpin" reagent in microwave-assisted organic synthesis (MAOS).

Executive Summary

5-Chloropentylamine hydrochloride is a versatile bifunctional building block containing a primary amine (protected as an HCl salt) and a terminal alkyl chloride. While traditionally used in thermal cyclizations to generate piperidine scaffolds, these reactions often suffer from long reaction times (12–24 h) and competitive intermolecular polymerization.

Microwave-Assisted Organic Synthesis (MAOS) dramatically alters the kinetic profile of this reagent. By utilizing high-temperature/pressure conditions (120–150 °C, 10–15 bar), researchers can:

-

Accelerate Cyclization: Reduce reaction times from hours to minutes (10–20 min).

-

Suppress Polymerization: Favor intramolecular cyclization (

) over intermolecular oligomerization ( -

Enable One-Pot Diversity: Perform sequential N-alkylation and cyclization to access diverse N-substituted piperidines—a privileged pharmacophore in antipsychotics and antihistamines.

Chemical Mechanism & Strategy

The utility of 5-Chloropentylamine HCl lies in its ability to act as either a cyclization precursor or a linear linker .

The Bifurcation Pathway

The reaction outcome is controlled by the base strength, solvent polarity, and the presence of external nucleophiles.

-

Path A (Piperidine Formation): Under basic conditions, the free amine undergoes intramolecular nucleophilic attack on the terminal chloride. This is an entropically disfavored 6-exo-tet cyclization that is significantly accelerated by microwave dielectric heating.

-

Path B (Linear Functionalization): If the amine is protected or if a stronger nucleophile (e.g., Thiol, Phenolate) is present under controlled conditions, the alkyl chloride can be displaced first, creating a linear 5-amino-pentyl linker.

Figure 1: Mechanistic bifurcation of 5-Chloropentylamine HCl under microwave irradiation.

Experimental Protocols

Protocol A: Rapid Synthesis of N-Substituted Piperidines

Target: Synthesis of N-Benzylpiperidine derivatives (Pharmacophore for AChE inhibitors). Mechanism: One-pot N-alkylation followed by Cyclization.[1]

Reagents:

-

5-Chloropentylamine HCl (1.0 mmol, 158 mg)

-

Benzyl Bromide derivative (1.1 mmol)

-

Potassium Carbonate (

) (3.0 mmol, 414 mg) -

Solvent: Ethanol/Water (3:1 v/v) or DMF.

Step-by-Step Methodology:

-

Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 5-Chloropentylamine HCl and

. -

Solvation: Add 3 mL of Ethanol/Water mixture. Stir for 1 minute to ensure partial dissolution and neutralization of the HCl salt. Note: Gas evolution (

) may occur. -

Addition: Add the Benzyl Bromide derivative. Cap the vial with a Teflon-lined septum.[2]

-

Microwave Parameters:

-

Mode: Dynamic (Standard)

-

Temperature: 150 °C

-

Hold Time: 15 minutes

-

Pre-stirring: 30 seconds (High speed)

-

Pressure Limit: 15 bar

-

-

Workup:

-

Cool to 50 °C (using compressed air flow).

-

Decant mixture into 10 mL water.

-

Extract with Ethyl Acetate (

mL). -

Dry organic layer over

and concentrate.[1]

-

-

Purification: Flash chromatography (Silica, Hexane:EtOAc).

Why this works: The excess base neutralizes the HCl salt and scavenges the HBr produced during alkylation. The high temperature (150 °C) ensures the intramolecular cyclization (closing the ring) occurs rapidly, preventing the intermediate secondary amine from reacting with another alkyl halide molecule.

Protocol B: Synthesis of Linear Linkers (S-Alkylation)

Target: 5-(Arylthio)pentan-1-amine (Linker for PROTACs or conjugates).

Mechanism: Chemoselective

Reagents:

-

5-Chloropentylamine HCl (1.0 mmol)

-

Aryl Thiol (1.2 mmol)

-

Cesium Carbonate (

) (2.5 mmol) -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, combine the Aryl Thiol and

in 3 mL MeCN. Stir for 2 minutes to generate the thiolate anion. -

Addition: Add 5-Chloropentylamine HCl directly to the suspension.

-

Microwave Parameters:

-

Temperature: 100 °C (Lower temp prevents cyclization)

-

Hold Time: 10 minutes

-

Power: Max 200 W

-

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1][3] The product is often pure enough for the next step; otherwise, purify via SCX (Strong Cation Exchange) cartridge to capture the amine.

Data Analysis & Troubleshooting

Reaction Parameter Optimization Table

The following data summarizes the optimization of the piperidine cyclization reaction.

| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Observation |

| 1 | Ethanol | 80 (Reflux) | 180 | 45% | Incomplete; dimers observed. | |

| 2 | Water | 150 (MW) | 10 | 82% | Clean reaction; product separates as oil. | |

| 3 | DMF | 160 (MW) | 15 | 88% | Best for difficult N-alkylations. | |

| 4 | DCM | DIPEA | 40 | 60 | 5% | No reaction (Temp too low). |

Troubleshooting Guide

Issue 1: Low Yield / Polymerization

-

Cause: Concentration is too high, favoring intermolecular reaction over intramolecular cyclization.

-

Solution: Dilute the reaction. Perform the reaction at 0.1 M – 0.2 M concentration. High dilution favors ring closure.

Issue 2: Incomplete Conversion of HCl Salt

-

Cause: The amine HCl salt is not fully neutralized, preventing nucleophilic attack.

-

Solution: Ensure at least 2.5 equivalents of base are used (1 eq for HCl, 1 eq for the reaction, 0.5 eq excess). Use a polar solvent (Water or MeOH) to solubilize the salt initially.

Issue 3: Pressure Errors

-

Cause: Volatile solvents (EtOH/Water) at 150 °C generate high pressure (>12 bar).

-

Solution: Use a microwave vial rated for 20 bar. Alternatively, switch to DMF or NMP (lower vapor pressure), though workup will require aqueous washing.

Workflow Visualization

Figure 2: Operational workflow for microwave-assisted synthesis using 5-Chloropentylamine HCl.

References

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. Retrieved from

- Context: Establishes the baseline aqueous carbonate conditions (150°C) for piperidine cyclization which are directly applicable to 5-chloropentylamine.

-

Ju, Y., & Varma, R. S. (2006).[4] Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 8, 135-141. Retrieved from

- Context: Validates the use of water and microwave irradiation for accelerating N-alkylation and cyclization without transition metal c

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12698241, 5-Chloropentan-1-amine. Retrieved from

- Context: Provides physicochemical properties (MW, Solubility) essential for calculating molarity and pressure limits in sealed vessels.

-

Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted synthesis under sealed-vessel conditions. Organic Syntheses. Retrieved from

- Context: Authoritative safety protocols for handling sealed vessels at 15-20 bar pressure during high-temper

Sources

Technical Support Center: Purification Strategies for 5-Chloropentylamine HCl

Subject: Troubleshooting & Removal of Unreacted 5-Chloropentylamine Hydrochloride (5-CPA·HCl) From: Senior Application Scientist, Separation Sciences Division To: Research & Development Team

Executive Summary

Removing unreacted 5-Chloropentylamine hydrochloride (

This guide provides self-validating protocols to remove this impurity without compromising your target molecule.

Part 1: Strategy Selection (Decision Logic)

Before initiating a workup, identify the acid-base properties of your Target Product . Use the decision tree below to select the correct protocol.

Figure 1: Strategic decision tree for selecting the purification method based on product chemistry.

Part 2: Troubleshooting & Protocols (Q&A)

Q1: My product is a neutral amide. Can I just wash the reaction mixture with water?

Answer: Water alone is often insufficient due to the "salting-in" effect where organic products might drag some amine salt into the organic layer.

The Fix: Use Protocol A (Acidic Aqueous Wash) .

Since your product is neutral (an amide), it will not protonate. The 5-CPA, however, is a primary amine (

Protocol A:

-

Dilute reaction mixture with a non-polar solvent (DCM or EtOAc).

-

Wash the organic layer 2x with 1M HCl or 10% Citric Acid .

-

Why Citric Acid? It is milder and prevents cleavage of acid-sensitive protecting groups (like Boc) if present on other parts of your molecule.

-

-

Back-extract the combined aqueous layers once with fresh organic solvent to recover any trapped product.

-

Dry organic layer over

.[1]

Q2: My product is also a basic amine. If I use acid, I lose my product. How do I separate them?

Answer: This is the most difficult scenario. Liquid-liquid extraction (LLE) will likely fail because both molecules will partition similarly. You need Protocol B (Chemisorption) .

The Fix: Use a Polymer-Supported Isocyanate (PS-Isocyanate) scavenger resin.

This resin contains electrophilic isocyanate groups (

Protocol B:

-

Dissolve crude mixture in dry DCM or THF.

-

Add PS-Isocyanate resin (typically 2–3 equivalents relative to the estimated amount of 5-CPA).

-

Shake gently at room temperature for 2–4 hours.

-

Validation: Spot TLC. The low-running amine spot should disappear.

-

-

Filter the mixture through a fritted funnel or cotton plug.

-

The filtrate contains your purified product; the impurity is trapped on the beads.

| Feature | Liquid-Liquid Extraction | Scavenger Resin (PS-NCO) |

| Selectivity | Low (Separates by | High (Separates by Sterics/Nucleophilicity) |

| Yield Loss | Moderate (Emulsions possible) | Low (Physical filtration) |

| Time | 30 mins | 2-4 hours |

| Cost | Low | High |

Q3: I basified my reaction to extract, and now I see a new, unexpected spot on my TLC. What happened?

Answer: You likely triggered an intramolecular cyclization, converting 5-Chloropentylamine into Piperidine .[1]

The Mechanism:

5-Chloropentylamine contains both a nucleophile (Amine) and a leaving group (Chloride) separated by a 5-carbon chain—the perfect geometry for ring closure.